![molecular formula C5H9N3O2S B169804 1-(Dimethylsulfamoyl)pyrazole CAS No. 133228-21-4](/img/structure/B169804.png)
1-(Dimethylsulfamoyl)pyrazole
Overview
Description
1-(Dimethylsulfamoyl)pyrazole is a compound that contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Pyrazole .
Synthesis Analysis
Pyrazole synthesis has seen significant progress in recent years. A variety of methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 1-(Dimethylsulfamoyl)pyrazole includes a five-membered ring with two adjacent nitrogen atoms. It contains 20 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 sulfonamide(s) (thio-/dithio-), and 1 Pyrazole(s) .Chemical Reactions Analysis
Pyrazole derivatives, including 1-(Dimethylsulfamoyl)pyrazole, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They can undergo a variety of reactions, including [3 + 2] cycloaddition, condensation with ketones and aldehydes, and dehydrogenative coupling with 1,3-diols .Scientific Research Applications
Biological Applications
Pyrazole derivatives are known for their diverse biological activities. They can be used in medicinal chemistry and drug discovery . For instance, certain pyrazole derivatives have been synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Physical-Chemical Applications
Pyrazole derivatives have valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Material Science Applications
In the field of material science, pyrazole derivatives can be used due to their structural variants and post-functionalization reactions .
Industrial Applications
Pyrazole derivatives are also used in industrial fields. They can be used in the synthesis of bioactive chemicals and reactions in various media .
Agrochemistry Applications
In agrochemistry, pyrazole derivatives can be used due to their wide range of applications .
Coordination Chemistry and Organometallic Chemistry Applications
Pyrazole derivatives can be used in coordination chemistry and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Safety and Hazards
Future Directions
The synthesis of structurally diverse pyrazole derivatives, including 1-(Dimethylsulfamoyl)pyrazole, is a focus of ongoing research due to their proven applicability and versatility as synthetic intermediates . The integration of green methodologies in the synthesis of these compounds is a promising future direction .
properties
IUPAC Name |
N,N-dimethylpyrazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSRCRZAGKOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449580 | |
Record name | 1-(Dimethylsulfamoyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36061-00-4 | |
Record name | 1-(Dimethylsulfamoyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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